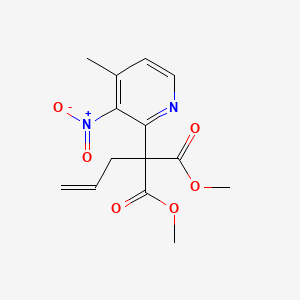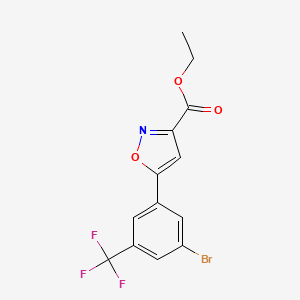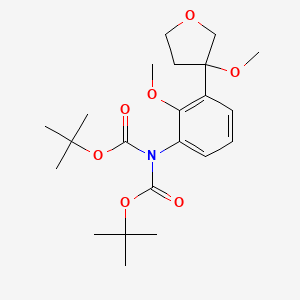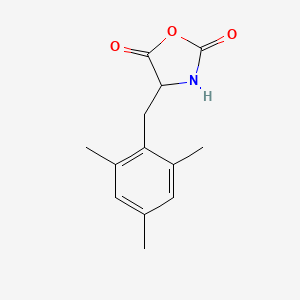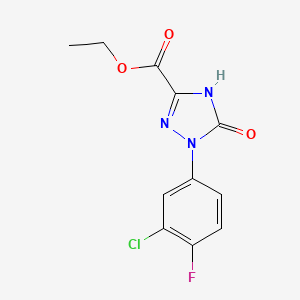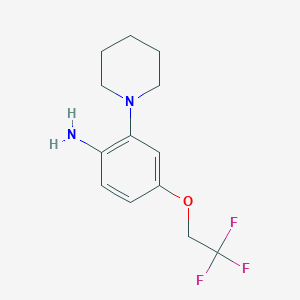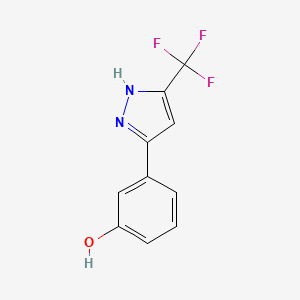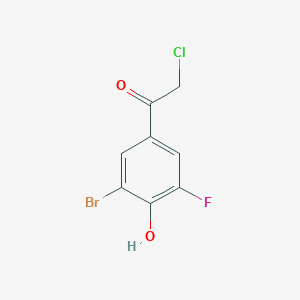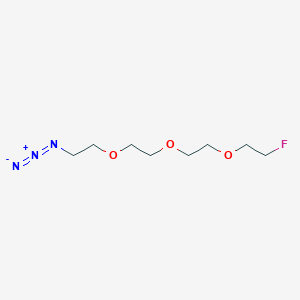
Azido-PEG3-flouride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azido-PEG3-flouride is a compound that features a polyethylene glycol (PEG) spacer with an azide group and a fluorine atom. The hydrophilic PEG spacer enhances its solubility in aqueous media, making it a valuable reagent in various chemical reactions, particularly in Click Chemistry. The azide group can react with alkyne, BCN, and DBCO to form stable triazole linkages .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Azido-PEG3-flouride can be synthesized through a series of chemical reactions involving the introduction of the azide group and the fluorine atom into the PEG chain. One common method involves the reaction of PEG with azido compounds under controlled conditions. The reaction typically requires the use of solvents such as dimethyl sulfoxide (DMSO) or dimethyl formamide (DMF) and is carried out at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but with optimized parameters to ensure high yield and purity. The compound is often produced in reagent grade for research purposes and is stored at -20°C to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions
Azido-PEG3-flouride undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions.
Click Chemistry: The azide group reacts with alkynes, BCN, and DBCO to form stable triazole linkages.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
- Alkynes
- BCN (Bicyclo[6.1.0]nonyne)
- DBCO (Dibenzocyclooctyne)
These reactions are typically carried out in solvents like DMSO or DMF at room temperature .
Major Products Formed
The major products formed from these reactions are triazole linkages, which are stable and useful in various applications, including bioconjugation and material science .
Applications De Recherche Scientifique
Azido-PEG3-flouride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Click Chemistry to form stable triazole linkages.
Biology: Employed in bioconjugation reactions to label proteins and other biomolecules.
Medicine: Utilized in drug delivery systems due to its hydrophilic properties and ability to form stable linkages.
Industry: Applied in the synthesis of advanced materials and polymers
Mécanisme D'action
The mechanism of action of Azido-PEG3-flouride involves the specific reaction of the azide group with thiol groups on proteins or peptides, forming stable covalent bonds. This crosslinking ability makes it a valuable tool in bioconjugation reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Azido-PEG3-amine: Contains an azide group and an amine group, used in similar bioconjugation reactions.
Azido-PEG3-acid: Features an azide group and a carboxylic acid group, reactive with primary amine groups.
Uniqueness
Azido-PEG3-flouride is unique due to the presence of the fluorine atom, which can impart additional properties such as increased stability and reactivity in certain chemical environments .
Propriétés
Formule moléculaire |
C8H16FN3O3 |
|---|---|
Poids moléculaire |
221.23 g/mol |
Nom IUPAC |
1-azido-2-[2-[2-(2-fluoroethoxy)ethoxy]ethoxy]ethane |
InChI |
InChI=1S/C8H16FN3O3/c9-1-3-13-5-7-15-8-6-14-4-2-11-12-10/h1-8H2 |
Clé InChI |
PAFRRASHGCWMIQ-UHFFFAOYSA-N |
SMILES canonique |
C(COCCOCCOCCF)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-(isobutylamino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B13718906.png)
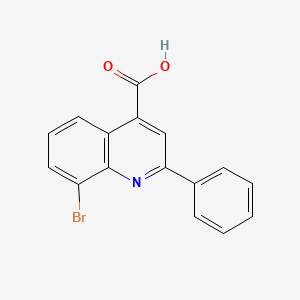
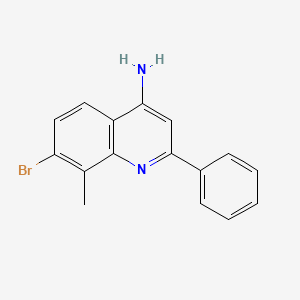
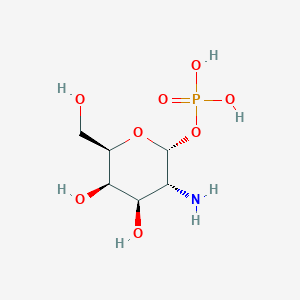
![5-(5,5-Dimethyl-[1,3,2]dioxaborinan-2-yl)-2-piperidin-1-yl-phenylamine](/img/structure/B13718920.png)
